molecular formula C9H8ClNO2 B1585013 6-Aminocoumarin hydrochloride CAS No. 63989-79-7

6-Aminocoumarin hydrochloride

Cat. No.: B1585013
CAS No.: 63989-79-7
M. Wt: 197.62 g/mol
InChI Key: OSIGAIXSSYAHEG-UHFFFAOYSA-N
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Description

6-Aminocoumarin hydrochloride is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, in particular, is recognized for its potential in pharmaceutical and chemical research due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

6-Aminocoumarin hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit biofilm formation in Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s interaction with these enzymes and proteins involves binding to specific sites, thereby inhibiting their activity and preventing biofilm formation. Additionally, this compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated macrophage cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in inflammatory responses, reducing the production of pro-inflammatory cytokines . These effects highlight the potential of this compound in therapeutic applications, particularly in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as those involved in biofilm formation and inflammation, thereby inhibiting their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on biofilm formation and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, some of which retain biological activity. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins . These properties are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles, thereby influencing its biological activity . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminocoumarin hydrochloride typically involves the reduction of 6-nitrocoumarin using stannous chloride in the presence of tin granules . Another method includes the condensation of primary amines with 4-hydroxycoumarin in refluxing ethoxyethanol, leading to the formation of intermediary Schiff bases, which are then isolated as enamines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Aminocoumarin hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Stannous chloride and tin granules are commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

6-Aminocoumarin hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Novobiocin: An aminocoumarin antibiotic that inhibits DNA gyrase.

    Clorobiocin: Another aminocoumarin antibiotic with a similar mechanism of action.

    Coumermycin: Known for its antibacterial properties.

Uniqueness: 6-Aminocoumarin hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the coumarin ring. This structural modification enhances its biological activity and makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-aminochromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGAIXSSYAHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981714
Record name 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63989-79-7
Record name 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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